

Toxicological Profile of Ethyl 3-Phenylpropionate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3-phenoxypropionate*

Cat. No.: B1330695

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety assessment. The toxicological data on Ethyl 3-phenylpropionate is limited in the public domain.

Executive Summary

Ethyl 3-phenylpropionate is a colorless to pale yellow liquid with a mild, fruity, honey-like odor, utilized primarily as a flavoring and fragrance agent. This technical guide provides a comprehensive overview of the publicly available toxicological data for Ethyl 3-phenylpropionate. The safety of this compound has been evaluated by the Research Institute for Fragrance Materials (RIFM) Expert Panel, which concluded it is safe for its intended use based on a weight of evidence approach. This approach incorporates available toxicity data, physical and chemical properties, and estimated exposure levels. Notably, for several toxicological endpoints, data from direct studies on Ethyl 3-phenylpropionate are not available; in these instances, safety assessments have relied on read-across to structurally similar compounds and the Threshold of Toxicological Concern (TTC) framework.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Ethyl 3-phenylpropionate is presented in Table 1. These properties are relevant for assessing its potential absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value
CAS Number	2021-28-5
Molecular Formula	C ₁₁ H ₁₄ O ₂
Molecular Weight	178.23 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	247-249 °C
Log K _{ow} (Octanol-Water Partition Coefficient)	2.73
Water Solubility	Sparingly soluble

Toxicological Data

The available toxicological data for Ethyl 3-phenylpropionate is summarized in the following sections. A significant portion of the safety assessment relies on a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test.

Acute Toxicity

Specific experimental data for acute oral, dermal, or inhalation toxicity (e.g., LD₅₀ values) for Ethyl 3-phenylpropionate are not publicly available. While some sources suggest low acute toxicity based on animal studies, quantitative data to substantiate this is lacking^[1]. Safety data sheets for the compound consistently report "no data available" for these endpoints.

Repeated Dose and Reproductive/Developmental Toxicity

A key study in the safety assessment of Ethyl 3-phenylpropionate is a combined repeated dose toxicity study with a reproduction/developmental toxicity screening test, conducted according to OECD Guideline 422. The results of this study are summarized in Table 2.

Study Type	Species	Route of Administration	Dose Levels (mg/kg/day)	Key Findings	NOAEL (mg/kg/day)
Combined Repeated Dose and Reproductive/Developmental Toxicity Screening (OECD 422)	Rat	Oral (gavage)	0, 50, 200, 800	Decreased regularity of the estrus cycle at the highest dose.	200 (for reproductive toxicity)
Combined Repeated Dose and Reproductive/Developmental Toxicity Screening (OECD 422)	Rat	Oral (gavage)	0, 308, 556, 1000	Details not specified in publicly available summaries.	Not specified

The No-Observed-Adverse-Effect Level (NOAEL) for reproductive toxicity was determined to be 200 mg/kg/day, based on observed decreases in the regularity of the estrus cycle at higher doses[1].

Genotoxicity

No direct experimental data from genotoxicity assays (e.g., Ames test, in vitro/in vivo micronucleus assay) on Ethyl 3-phenylpropionate are publicly available. The RIFM Expert Panel's safety assessment concluded that Ethyl 3-phenylpropionate is not expected to have genotoxic potential. This conclusion was reached using a read-across approach to the structurally related compound, methyl phenylacetate, which was found to be non-mutagenic in an Ames test[1].

Carcinogenicity

There are no carcinogenicity studies available for Ethyl 3-phenylpropionate. The International Agency for Research on Cancer (IARC) has not classified this compound.

Skin Sensitization and Irritation

Publicly available data on skin sensitization and irritation is limited. The RIFM safety assessment concluded there is no concern for skin sensitization under the current declared levels of use[1].

Experimental Protocols

Detailed methodologies for standard toxicological assays, which would be used to further characterize the toxicological profile of Ethyl 3-phenylpropionate, are described below.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

The acute toxic class method is a stepwise procedure using a limited number of animals to classify a substance into a toxicity category.

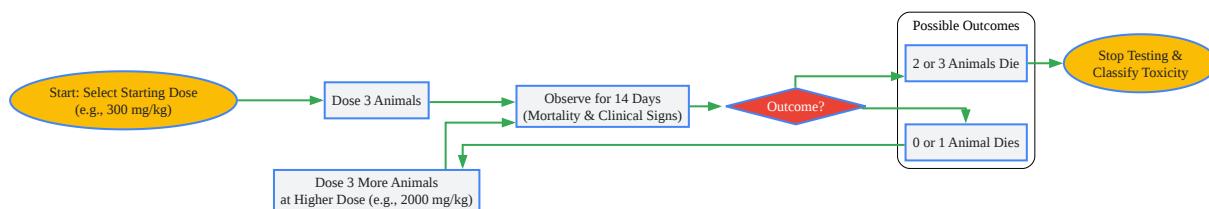
- Principle: A single dose of the substance is administered orally to a small group of animals. The subsequent effects are observed, and based on the mortality and morbidity, the next step is determined (i.e., dosing at a higher or lower level, or cessation of testing).
- Procedure:
 - Animal Selection: Typically, rodents (rats or mice) are used.
 - Dose Administration: The test substance is administered by gavage.
 - Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.
 - Endpoint: The study allows for the classification of the substance into one of a series of toxicity classes based on the observed effects at different dose levels.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

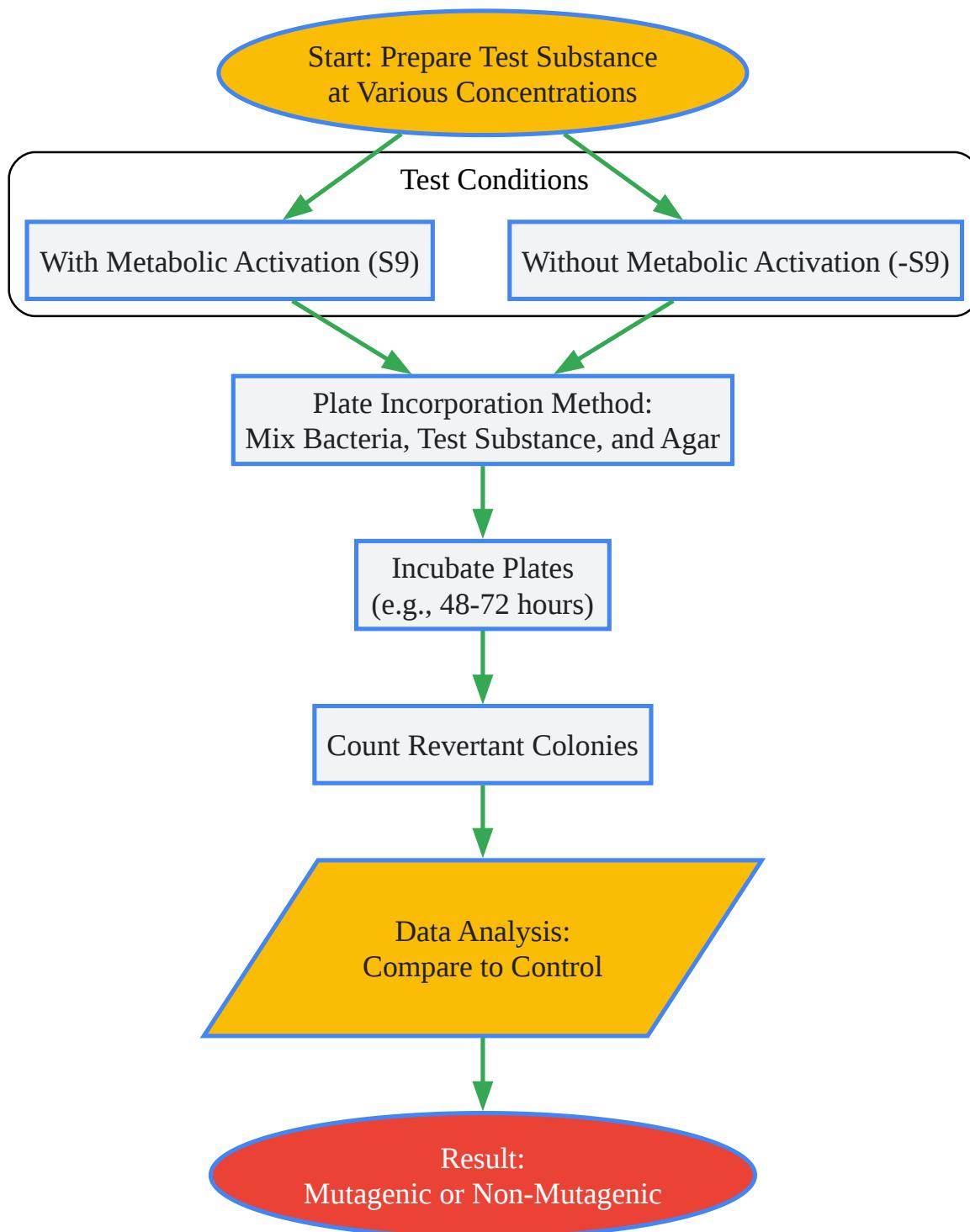
- Principle: The assay utilizes several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is incubated with the bacteria, and if it is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.
- Procedure:
 - Bacterial Strains: A set of specific bacterial strains with different known mutations is selected.
 - Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
 - Exposure: The bacteria are exposed to various concentrations of the test substance.
 - Endpoint: The number of revertant colonies is counted and compared to the control. A significant, dose-dependent increase in revertant colonies indicates a positive result.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

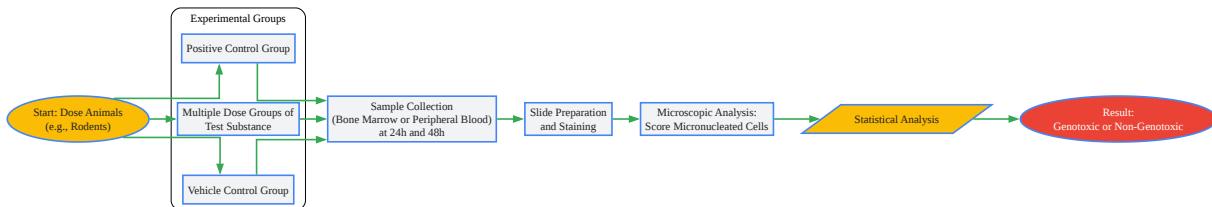

This in vivo assay detects damage to chromosomes or the mitotic apparatus in mammals.

- Principle: The test substance is administered to an animal (usually a rodent). If the substance is genotoxic, it can cause chromosomal damage in developing red blood cells (erythroblasts) in the bone marrow. When these cells mature and expel their main nucleus, any chromosome fragments or whole chromosomes that are not incorporated into the main nucleus form micronuclei in the cytoplasm.
- Procedure:

- Animal Dosing: The test substance is administered to the animals, typically via oral gavage or intraperitoneal injection.
- Sample Collection: At appropriate time points after exposure, bone marrow or peripheral blood is collected.
- Slide Preparation and Analysis: The collected cells are stained, and the frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.
- Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result.


Visualizations

Experimental Workflows



[Click to download full resolution via product page](#)

Caption: Workflow for the Acute Oral Toxicity - Acute Toxic Class Method (OECD 423).

[Click to download full resolution via product page](#)

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

[Click to download full resolution via product page](#)

Caption: Workflow for the In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474).

Conclusion

The toxicological profile of Ethyl 3-phenylpropionate is not fully characterized by publicly available direct experimental data for all endpoints. The existing data, primarily from a combined repeated dose and reproductive/developmental toxicity screening study, suggests a NOAEL of 200 mg/kg/day for reproductive effects in rats. The safety for other endpoints, such as genotoxicity, has been inferred through read-across approaches and the application of the Threshold of Toxicological Concern framework, supported by the low levels of consumer exposure. For drug development professionals, this indicates that while the compound has a history of safe use in the flavor and fragrance industry, a more complete toxicological dataset would be required for pharmaceutical applications, following standard regulatory guidelines. Further testing in areas of acute toxicity, genotoxicity, and carcinogenicity would be necessary to establish a comprehensive safety profile for such uses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. imperialbrandsscience.com [imperialbrandsscience.com]
- To cite this document: BenchChem. [Toxicological Profile of Ethyl 3-Phenylpropionate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1330695#toxicological-profile-of-ethyl-3-phenylpropionate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com